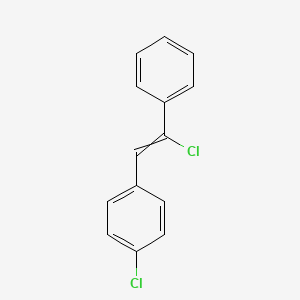
Phenyl(tridecafluorohexyl)iodanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(tridecafluorohexyl)iodanium is a chemical compound known for its unique properties and applications in various fields It is an organoiodine compound that features a phenyl group attached to a tridecafluorohexyl chain via an iodonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(tridecafluorohexyl)iodanium typically involves the reaction of phenyl iodide with tridecafluorohexyl iodide in the presence of a suitable oxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, which facilitates the formation of the iodonium ion. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and minimize by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Phenyl(tridecafluorohexyl)iodanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodonium ion can be substituted by other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the iodonium ion under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodoarene derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
Phenyl(tridecafluorohexyl)iodanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a radiolabeling agent for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Phenyl(tridecafluorohexyl)iodanium involves the formation of a highly reactive iodonium ion, which can interact with various nucleophiles. The iodonium ion acts as an electrophile, facilitating the transfer of the phenyl or tridecafluorohexyl group to the nucleophile. This reactivity is harnessed in various synthetic applications to form new chemical bonds and functional groups .
Comparison with Similar Compounds
Phenyl(trifluoromethyl)iodonium: Similar in structure but with a shorter fluorinated chain.
Phenyl(pentafluoroethyl)iodonium: Another related compound with a different fluorinated chain length.
Phenyl(nonafluorobutyl)iodonium: Features a different fluorinated chain length and reactivity profile.
Uniqueness: Phenyl(tridecafluorohexyl)iodanium is unique due to its longer fluorinated chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
74061-31-7 |
|---|---|
Molecular Formula |
C12H5F13I+ |
Molecular Weight |
523.05 g/mol |
IUPAC Name |
phenyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)iodanium |
InChI |
InChI=1S/C12H5F13I/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6/h1-5H/q+1 |
InChI Key |
MMWPBYJGIINSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


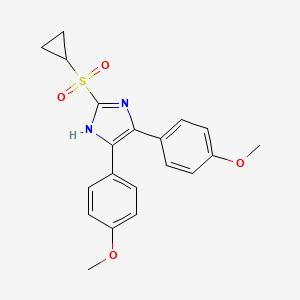
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

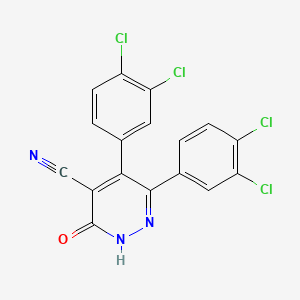
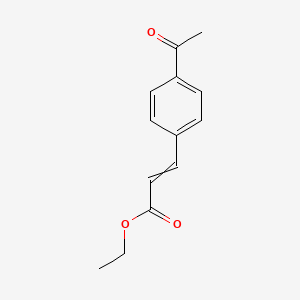
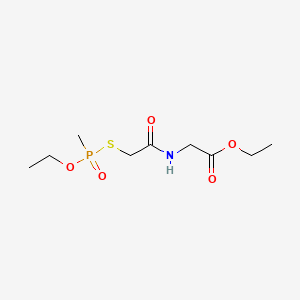

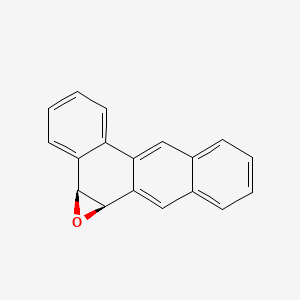


![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
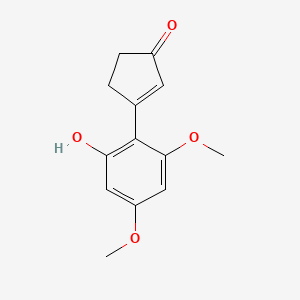
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
